molecular formula C6H14BrN B2368657 (4-Bromobutyl)dimethylamine CAS No. 7617-65-4

(4-Bromobutyl)dimethylamine

Cat. No. B2368657
CAS RN: 7617-65-4
M. Wt: 180.089
InChI Key: JLOWNBACZCLCEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (4-Bromobutyl)dimethylamine can be achieved by reacting 4-bromobutanoyl chloride with dimethylamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as distillation and chromatography.


Molecular Structure Analysis

The molecular formula of this compound is C6H14BrN . It contains a total of 21 bonds; 7 non-H bond(s), 3 rotatable bond(s), and 1 tertiary amine(s) (aliphatic) .

Scientific Research Applications

  • Bromodomain Ligands : (4-Bromobutyl)dimethylamine derivatives, such as 3,5-dimethylisoxazoles, have been identified as novel acetyl-lysine bioisosteres. These compounds can displace acetylated histone-mimicking peptides from bromodomains, showing promise as selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains (Hewings et al., 2011).

  • Synthetic Technology : Research on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, which is closely related to this compound, highlights its importance as an intermediate in organic synthesis, widely used in medicine, pesticide, and chemical fields (Wang Ling-ya, 2015).

  • Aminocarbonylations : Dimethylformamide, acting as a source of dimethylamine, has been used in palladium-catalyzed aminocarbonylations of aryl bromides. This method serves as a convenient alternative to other carbonylation methods, particularly applicable to small-scale reactions where the direct use of carbon monoxide gas is impractical (Wan et al., 2002).

  • Coupling N-methylated Amino Acids : BroP, a reagent for coupling N-methylated amino acids, is notably suitable for this application. It is stable and provides high yields in short reaction times, without appreciable epimerization (Coste et al., 1990).

  • Lewis Basic Terpyridines : Studies on the syntheses of electron-rich dialkylamino-substituted 2,2':6',2''-terpyridines (TPYs), using bromo-substituted intermediates, have shown their potential as excellent ligands for various applications, given their very high methyl cation affinities (Kleoff et al., 2019).

  • Nucleophilic Substitution Studies : Research on the nucleophilic substitution of Bromo-p-benzoquinones by dimethylamine resulted in isomeric dimethylaminoquinones, contributing to the understanding of substitution processes in organic chemistry (Hewgill & Mullings, 1976).

properties

IUPAC Name

4-bromo-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrN/c1-8(2)6-4-3-5-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOWNBACZCLCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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